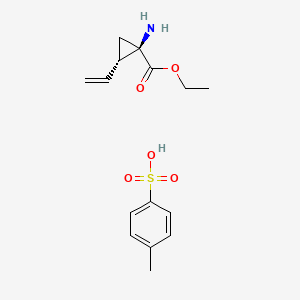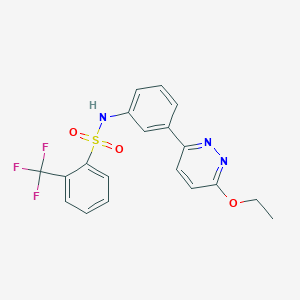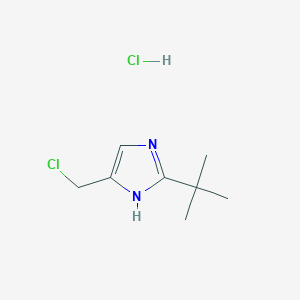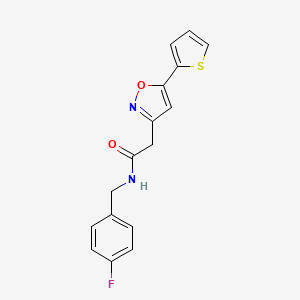
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate, or EVCPMS, is a small molecule that has been used in a variety of scientific research applications. EVCPMS has a unique structure, consisting of an ethyl group, a vinyl group, a cyclopropane group, and a 4-methylbenzenesulfonate group. This molecule has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments. We will also discuss potential future directions for EVCPMS research.
科学的研究の応用
EVCPMS has been used in a variety of scientific research applications. It has been used to study the effects of small molecules on biochemical pathways, as well as to study the effects of small molecules on cellular processes. It has also been used to study the effects of small molecules on gene expression, as well as to study the effects of small molecules on protein structure and function. Additionally, EVCPMS has been used to study the effects of small molecules on the immune system, as well as to study the effects of small molecules on the nervous system.
作用機序
The mechanism of action of EVCPMS is not fully understood. However, it is believed that EVCPMS may act as an agonist of the G-protein-coupled receptor (GPCR) family. This is due to its ability to bind to specific GPCRs and activate them, leading to a variety of biochemical and physiological effects. Additionally, EVCPMS may also act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
EVCPMS has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of a variety of enzymes, as well as to modulate the expression of a variety of genes. Additionally, EVCPMS has been found to modulate the activity of a variety of ion channels, as well as to modulate the activity of a variety of transporters. Finally, EVCPMS has been found to modulate the activity of a variety of receptors, as well as to modulate the activity of a variety of signaling pathways.
実験室実験の利点と制限
EVCPMS has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of EVCPMS is its low cost and ease of synthesis. Additionally, EVCPMS is relatively stable and can be stored for long periods of time. Additionally, EVCPMS is relatively non-toxic and can be used in a variety of laboratory experiments. However, EVCPMS is not as potent as some other small molecules, and its effects may not be as pronounced as those of other small molecules. Additionally, EVCPMS may not be as specific as some other small molecules, and its effects may not be as specific as those of other small molecules.
将来の方向性
The potential future directions for EVCPMS research are numerous. One potential future direction is to further investigate the mechanism of action of EVCPMS, as well as to further investigate its biochemical and physiological effects. Another potential future direction is to use EVCPMS in combination with other small molecules in order to increase its potency and specificity. Additionally, EVCPMS could be used in combination with other drugs in order to increase its therapeutic potential. Finally, EVCPMS could be used in drug delivery systems in order to increase its bioavailability.
合成法
EVCPMS is synthesized using a process known as “oxidation-reduction”. The process begins with the oxidation of 2-vinylcyclopropanecarboxylic acid with aqueous hydrogen peroxide. This is followed by the introduction of an ethyl group to the carboxylic acid group, and the addition of a 4-methylbenzenesulfonate group. Finally, the carboxylic acid is reduced to a carboxylate. This process is relatively simple and can be completed in a few steps.
特性
IUPAC Name |
ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)/t6-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRWDUOPDWVUNQ-CIRBGYJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@H]1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2899428.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2899432.png)

![8-(5-Bromo-2-methoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2899434.png)
![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)

![Cyclohex-3-en-1-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2899439.png)
![N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2899440.png)
![N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2899442.png)



![1'-(2-methylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2899451.png)